N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride
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Overview
Description
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, a phenylmethyl group, and a diethylamino acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Diethylamino Acetamide Moiety: This step involves the reaction of diethylamine with chloroacetyl chloride to form the diethylamino acetamide group.
Final Coupling Reaction: The final step involves coupling the chloro-substituted phenyl ring with the diethylamino acetamide moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Used for large-scale production, offering advantages in terms of efficiency, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Ion Channels: Affecting the function of ion channels, altering cellular ion fluxes and membrane potentials.
Comparison with Similar Compounds
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride can be compared with other similar compounds, such as:
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(dimethylamino)acetamide hydrochloride: Differing by the presence of dimethylamino instead of diethylamino group.
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(methylamino)acetamide hydrochloride: Differing by the presence of methylamino instead of diethylamino group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
42605-17-4 |
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Molecular Formula |
C19H24Cl2N2O |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(2-benzyl-4-chlorophenyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C19H23ClN2O.ClH/c1-3-22(4-2)14-19(23)21-18-11-10-17(20)13-16(18)12-15-8-6-5-7-9-15;/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,23);1H |
InChI Key |
QCUCEJQMMDLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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